molecular formula C10H13NO2 B222388 3-Propoxybenzamide

3-Propoxybenzamide

Cat. No.: B222388
M. Wt: 179.22 g/mol
InChI Key: CGBSBLJPTFJTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propoxybenzamide is a benzamide derivative characterized by a propoxy group (-OCH₂CH₂CH₃) substituted at the third position of the benzene ring. This compound serves as a structural scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors and bioactive molecules.

Properties

IUPAC Name

3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBSBLJPTFJTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Bis-Benzamide Derivatives (14a–14d)

describes the synthesis of bis-benzamides with varying alkoxy substituents. Key findings include:

Compound Substituent (R) Yield (%) HPLC Purity (%) Melting Point (°C) Key Observations
14a Propoxy 47 95 Not reported Linear chain optimizes synthesis yield
14b Isopropoxy 37 97 Not reported Branched chain reduces yield
14c Butoxy 48 95 247–248 Longer chain increases melting point
14d Isobutoxy 51 93 255–257 Branching enhances thermal stability
  • Structural Impact : Longer alkoxy chains (e.g., butoxy in 14c) increase melting points, suggesting improved crystallinity. Branched substituents (e.g., isopropoxy in 14b) reduce synthetic efficiency but may enhance steric effects for target binding .

HDAC Inhibitors (1q, 1r, 1s, 1t)

highlights this compound derivatives as HDAC inhibitors with antimalarial activity:

Compound Substituent Yield (%) Melting Point (°C) Key Activity
1q Hydroxyamino-hexyloxy chain 14 101 Potent multi-stage antimalarial agent
1r Butyl 20 119 Moderate activity
1s Hexyloxy 36 105 Improved solubility
1t Furan-2-carboxamide 32 113 Lower efficacy
  • Pharmacological Insights: The hydroxyamino group in 1q is critical for HDAC inhibition, enabling chelation with zinc ions in the enzyme active site. Substitutions like hexyloxy (1s) improve solubility but reduce potency compared to 1q .

Oxadiazole Derivative (N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide)

provides data on a structurally distinct derivative featuring a 1,2,5-oxadiazol-3-yl moiety:

  • Molecular Formula : C₁₉H₁₉N₃O₄ (MW: 353.37 g/mol).
  • The methoxyphenyl group may improve bioavailability through lipophilicity modulation .

Key Research Findings and Trends

Substituent Effects: Alkoxy chain length and branching influence melting points and synthetic yields. Branched chains (e.g., isobutoxy) enhance thermal stability but complicate synthesis . Electrophilic groups (e.g., nitro, hydroxyamino) are critical for biological activity, enabling interactions with enzyme active sites .

Biological Activity: this compound derivatives with hydroxyamino groups (e.g., 1q) show promise as HDAC inhibitors, while nitro-containing bis-benzamides (14a–14d) require further pharmacological profiling .

Knowledge Gaps: Limited data on the oxadiazole derivative’s bioactivity () and the antimalarial mechanism of 14a–14d () highlight areas for future research.

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